D-alanyl-D-alanine

Catalog No.
S1898875
CAS No.
923-16-0
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-alanyl-D-alanine

CAS Number

923-16-0

Product Name

D-alanyl-D-alanine

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1

InChI Key

DEFJQIDDEAULHB-QWWZWVQMSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Synonyms

Ala-Ala, alanyl-D-alanine, alanylalanine, alanylalanine, (D)-isomer, alanylalanine, (D-Ala)-(L-Ala)-isomer, alanylalanine, (L)-isomer, alanylalanine, (L-Ala)-(D-Ala)-isomer, alanylalanine, (L-Ala)-(DL-Ala)-isomer, D-Ala-D-Ala, D-alanine, D-alanyl-, D-alanine, L-alanyl-, D-alanyl-D-alanine, D-alanyl-L-alanine, D-alanylalanine, di-L-alanine, dialanine, dialanine, D,D-, H-Ala-Ala-OH, H-D-Ala-D-Ala-OH, L-alanine, D-alanyl-, L-alanyl-D-alanine, L-alanyl-L-alanine, N-D-alanyl-L-alanine, N-L-alanyl-D-alanine, NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)N

D-alanyl-D-alanine (D-Ala-D-Ala) is a small dipeptide, meaning it consists of two D-amino acids linked together. While uncommon in nature, D-Ala-D-Ala plays a crucial role in the cell wall synthesis of many bacteria []. Here's a breakdown of its scientific research applications:

Understanding Bacterial Cell Wall Structure and Function

The bacterial cell wall is a rigid structure essential for maintaining cell shape and protecting the bacteria from its environment. D-Ala-D-Ala is a key component of the peptidoglycan layer, a major structural element of the cell wall []. Research on D-Ala-D-Ala helps scientists understand how bacteria build and maintain their cell walls, providing insights into their overall physiology and potential vulnerabilities.

Antibiotic Development and Resistance

Many antibiotics, such as vancomycin, target the peptidoglycan synthesis pathway in bacteria. D-Ala-D-Ala is a specific recognition site for some antibiotics, allowing them to bind and disrupt cell wall formation []. Studying the interaction between D-Ala-D-Ala and antibiotics aids in developing new and more effective antibiotics to combat bacterial infections.

D-alanyl-D-alanine is a dipeptide composed of two D-alanine molecules linked by a peptide bond. This compound plays a crucial role in bacterial cell wall biosynthesis, particularly in the formation of peptidoglycan, which provides structural integrity to bacterial cells. The presence of D-alanine in the peptidoglycan layer is essential for maintaining the rigidity and shape of bacteria, making it a target for antibiotics such as vancomycin, which inhibits its synthesis .

  • D-Ala-D-Ala plays a crucial role in the structural integrity of the bacterial cell wall.
  • Peptidoglycan, of which D-Ala-D-Ala is a component, forms a mesh-like structure that provides strength and shape to the bacterial cell [].
  • The terminal D-Ala-D-Ala residues on peptidoglycan strands serve as a recognition site for certain antibiotics, such as vancomycin, which bind and disrupt cell wall synthesis, leading to bacterial death [].
  • D-Ala-D-Ala itself is not considered highly toxic or hazardous.
  • However, its role in bacterial cell wall integrity makes it an essential target for antibiotic development.
  • Excessive exposure to antibiotics that target D-Ala-D-Ala can contribute to the development of antibiotic resistance in bacteria.

The synthesis of D-alanyl-D-alanine is catalyzed by the enzyme D-alanine-D-alanine ligase. The general reaction can be summarized as follows:

ATP+2D alanineADP+phosphate+D alanyl D alanine\text{ATP}+2\text{D alanine}\rightarrow \text{ADP}+\text{phosphate}+\text{D alanyl D alanine}

This reaction involves the conversion of adenosine triphosphate (ATP) and two molecules of D-alanine into adenosine diphosphate (ADP), inorganic phosphate, and D-alanyl-D-alanine . Additionally, D-alanyl-D-alanine participates in various transpeptidation reactions during peptidoglycan cross-linking, which is vital for bacterial cell wall stability .

D-alanyl-D-alanine is biologically significant due to its role in peptidoglycan synthesis. It serves as a substrate for various enzymes involved in cell wall formation, including transpeptidases and carboxypeptidases. The presence of this dipeptide is critical for the structural integrity of the bacterial cell wall, and its absence or modification can lead to increased susceptibility to antibiotics . Furthermore, variations in the structure of D-alanyl-D-alanine can influence antibiotic resistance mechanisms in certain bacteria .

D-alanyl-D-alanine has several important applications:

  • Antibiotic Development: Due to its role in bacterial cell wall synthesis, D-alanyl-D-alanine is a target for antibiotics like vancomycin and teicoplanin, which inhibit its incorporation into peptidoglycan.
  • Research: It is used as a standard in biochemical assays to study enzyme kinetics and mechanisms involved in peptidoglycan biosynthesis.
  • Pharmaceuticals: Compounds mimicking D-alanyl-D-alanine are explored for their potential to develop new antimicrobial agents that can circumvent existing resistance mechanisms .

Studies have shown that D-alanyl-D-alanine interacts with various enzymes involved in bacterial cell wall synthesis. For instance, it acts as a substrate for transpeptidases, which catalyze cross-linking reactions essential for peptidoglycan stability. Additionally, research indicates that modifications to the structure of D-alanyl-D-alanine can affect its binding affinity to these enzymes, influencing antibiotic efficacy and resistance patterns .

Several compounds share structural or functional similarities with D-alanyl-D-alanine. These include:

  • L-Alanyl-L-Alanine: A similar dipeptide composed of L-amino acids, which plays different roles in biological systems.
  • D-Alanylglycine: A compound where one alanine is replaced by glycine; it has distinct biological activities.
  • D-Alanylleucine: Another dipeptide variant that may exhibit different pharmacological properties.
CompoundCompositionRole/Function
D-AlanylglycineD-Alanine + GlycineInvolved in various metabolic pathways
L-AlanylleucineL-Alanine + LeucinePlays roles in protein synthesis
D-AlanylleucineD-Alanine + LeucinePotentially different pharmacological effects

D-alanyl-D-alanine's uniqueness lies in its specific role in bacterial cell wall biosynthesis and its direct involvement in antibiotic resistance mechanisms, distinguishing it from other dipeptides that do not participate similarly in these processes .

Physical Description

Solid

XLogP3

-3.3

UNII

1BVK9QMW8G

Sequence

AA

Other CAS

923-16-0

Wikipedia

D-alanyl-D-alanine

Dates

Modify: 2023-08-16

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